![molecular formula C17H21N3O2S B2773749 [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone CAS No. 2380144-45-4](/img/structure/B2773749.png)
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone, also known as EPPOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPOM is a member of the piperidine family and is a synthetic compound that is derived from various chemical reactions.
作用机制
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone acts as a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. These effects have been linked to improvements in mood, cognition, and memory. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in various diseases.
实验室实验的优点和局限性
One of the main advantages of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is its potent inhibitory activity against MAO, which makes it a valuable tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety profile and potential side effects.
未来方向
There are several future directions for research on [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone, including the development of new drugs based on its structure, the identification of new drug targets, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the safety profile and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a series of chemical reactions and acts as a potent inhibitor of the enzyme MAO. This compound has several biochemical and physiological effects, including increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has potential applications in medicinal chemistry, drug discovery, and neuroscience. However, further studies are needed to determine its safety profile and potential side effects, as well as its pharmacokinetics and pharmacodynamics in humans.
合成方法
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone is synthesized through a series of chemical reactions, including the reaction between 5-ethyl-2-hydroxypyrimidine and 1-bromo-4-chlorobutane, followed by the reaction of the resulting compound with 4-methyl-2-thiophenecarboxaldehyde. The final product is obtained through the reaction of the intermediate compound with piperidine.
科学研究应用
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound is used to design and develop new drugs that target specific receptors in the body. In drug discovery, this compound is used to identify new drug targets and to screen potential drug candidates. In neuroscience, this compound is used to study the mechanisms of action of various neurotransmitters and their interactions with receptors.
属性
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-13-9-18-17(19-10-13)22-14-4-6-20(7-5-14)16(21)15-8-12(2)11-23-15/h8-11,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULYEOJMIUOMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

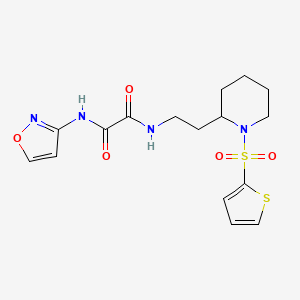
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)
![7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid](/img/structure/B2773670.png)

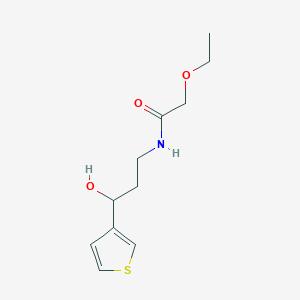
![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)
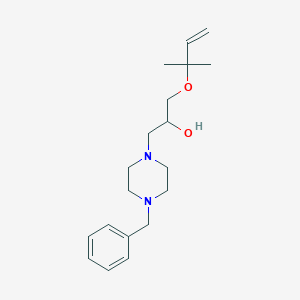
![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)
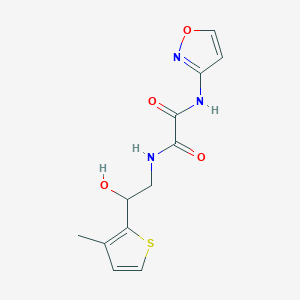
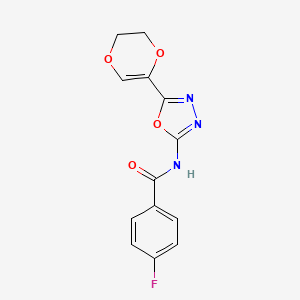


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2773689.png)